3-Cyano-4-propoxybenzoic acid
CAS No.:
Cat. No.: VC13796785
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO3 |
---|---|
Molecular Weight | 205.21 g/mol |
IUPAC Name | 3-cyano-4-propoxybenzoic acid |
Standard InChI | InChI=1S/C11H11NO3/c1-2-5-15-10-4-3-8(11(13)14)6-9(10)7-12/h3-4,6H,2,5H2,1H3,(H,13,14) |
Standard InChI Key | RTCVLCCTDCZTLE-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)C#N |
Canonical SMILES | CCCOC1=C(C=C(C=C1)C(=O)O)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
3-Cyano-4-propoxybenzoic acid is systematically named 3-cyano-4-(propoxy)benzoic acid under IUPAC nomenclature. Its structure consists of a benzoic acid backbone substituted with a cyano (-CN) group at the third carbon and a propoxy (-OCHCHCH) group at the fourth carbon (Figure 1). The compound’s SMILES representation is CCCOC1=C(C=C(C=C1)C(=O)O)C#N
, and its InChIKey identifier is RTCVLCCTDCZTLE-UHFFFAOYSA-N
.
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS Number | 1220973-98-7 | |
Molecular Formula | ||
Molecular Weight | 205.21 g/mol | |
PubChem CID | 58538388 | |
XLogP3-AA (Predicted) | 1.8 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of related compounds, such as 3-cyano-4-hydroxybenzoic acid, reveals distinct proton environments. For instance, the propoxy chain’s methylene protons resonate at δ 4.1–4.18 ppm, while aromatic protons appear as doublets near δ 7.02–8.31 ppm . Fourier-transform infrared (FTIR) spectroscopy would typically show absorptions for the carboxylic acid (-COOH, ~2500–3300 cm), cyano (-CN, ~2200 cm), and ether (-O-, ~1250 cm) functional groups.
Synthesis and Manufacturing
Parameter | Value | Source |
---|---|---|
Temperature | 110°C | |
Reaction Time | 2 hours | |
Solvent | Anhydrous DMF | |
Yield | 67% (for analogous compound) |
Purification and Isolation
Post-synthesis, the crude product is acidified to pH ~3 with hydrochloric acid, extracted using dichloromethane, and dried over magnesium sulfate. Final purification typically employs recrystallization or column chromatography .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as DMF, dimethyl sulfoxide (DMSO), and dichloromethane. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions due to the presence of the cyano and ester-like propoxy groups.
Thermal Properties
Differential scanning calorimetry (DSC) data for structurally similar benzoic acid derivatives show melting points ranging from 150–200°C. The propoxy chain likely reduces crystallinity compared to unsubstituted benzoic acid.
Applications and Research Frontiers
Pharmaceutical Intermediates
The cyano and propoxy groups make this compound a candidate for synthesizing kinase inhibitors or anti-inflammatory agents. For example, cyano-substituted benzoic acids are precursors to heterocycles like quinazolines, which exhibit anticancer activity.
Materials Science
In polymer chemistry, the compound’s rigid aromatic core and flexible alkoxy chain could stabilize liquid crystalline phases. Research into its use as a monomer in polyesters or polyamides is ongoing but underexplored.
Precaution | Recommendation | Source |
---|---|---|
Personal Protection | Gloves, goggles, ventilation | |
First Aid (Skin) | Wash with soap and water | |
Storage | Tightly sealed in dry environment |
Comparative Analysis with Structural Analogs
3-Chloro-4-propoxybenzoic Acid
Replacing the cyano group with chlorine (PubChem CID 8707150) increases molecular weight to 214.64 g/mol and alters electronic properties. The chloro derivative shows higher lipophilicity (clogP ≈ 2.5 vs. 1.8 for the cyano analog), impacting bioavailability .
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